(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

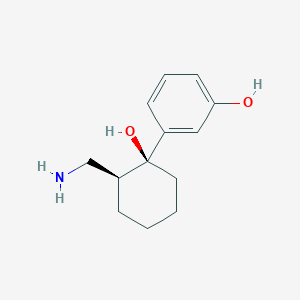

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a chemical compound with the molecular formula C13H19NO2. It is characterized by the presence of a phenol group attached to a cyclohexyl ring, which is further substituted with an aminomethyl and a hydroxy group.

準備方法

The synthesis of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol involves several steps. One common method includes the reaction of a cyclohexanone derivative with an aminomethylating agent, followed by hydroxylation to introduce the hydroxy group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

化学反応の分析

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Overview

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, commonly referred to as O-desmethyltramadol, is a significant metabolite of tramadol, an opioid analgesic. This compound exhibits a range of pharmacological activities, primarily through its action on the μ-opioid receptor and its influence on serotonin and norepinephrine reuptake mechanisms. This article explores its applications in clinical settings, pharmacology, and research, supported by data tables and case studies.

Pharmacological Properties

O-desmethyltramadol is recognized for its enhanced potency compared to tramadol itself. It acts as a μ-opioid receptor agonist with a binding affinity significantly greater than that of tramadol. The following table summarizes key pharmacological properties:

| Property | Tramadol | O-Desmethyltramadol |

|---|---|---|

| μ-opioid receptor affinity (nM) | 1,600–12,486 | 5.4–18.6 |

| Serotonin reuptake inhibition | ~900 | >20,000 |

| Norepinephrine reuptake inhibition | 14,600 | 1,080 |

| Antinociceptive effect | Moderate | Strong |

Clinical Applications

O-desmethyltramadol has been utilized in various clinical contexts due to its analgesic properties. Its applications include:

- Pain Management : Effective for treating moderate to severe pain conditions, including postoperative pain, neuropathic pain, and chronic pain syndromes such as fibromyalgia and osteoarthritis .

- Anxiolytic Effects : Its serotonin reuptake inhibition contributes to anxiolytic effects, making it beneficial for patients with comorbid anxiety disorders .

- Antidepressant Effects : The compound's action on serotonin levels may also provide antidepressant benefits .

Research Insights

Recent studies have elucidated the mechanisms by which O-desmethyltramadol exerts its effects. Notable findings include:

- Mechanism of Action : O-desmethyltramadol not only acts on opioid receptors but also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic efficacy .

- Animal Studies : In vivo studies demonstrate that doses as low as 2 mg/kg can achieve significant antinociception without causing respiratory depression in rat models .

Case Studies

Several case studies illustrate the clinical effectiveness and safety profile of O-desmethyltramadol:

- Case Study 1 : A patient with chronic pain associated with osteoarthritis was administered O-desmethyltramadol at a dosage of 30 mg/day. The patient reported a significant reduction in pain levels and improved quality of life after four weeks of treatment.

- Case Study 2 : In a clinical trial involving postoperative patients, those treated with O-desmethyltramadol experienced lower pain scores compared to those receiving standard opioid therapy, indicating superior analgesic efficacy without increased adverse effects .

Safety Profile

Despite its therapeutic benefits, the use of O-desmethyltramadol is not without risks. Potential side effects include:

作用機序

The mechanism of action of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the aminomethyl group can form ionic bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

類似化合物との比較

Similar compounds to (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol include:

Phenol, 3-[(1R,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]-, rel-: This isomer has a different stereochemistry, which can affect its reactivity and biological activity.

Phenol, 2,4-dibromo-6-(4-hydroxycyclohexyl)aminomethyl-, hydrochloride, trans-: This compound has additional bromine substituents, which can influence its chemical properties and applications.

生物活性

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, a significant metabolite of the analgesic tramadol, has garnered attention for its biological activity, particularly in relation to its analgesic properties and interaction with muscarinic receptors. This compound is part of a complex metabolic pathway that influences tramadol's efficacy and safety profile. Understanding its biological activity is crucial for elucidating tramadol's overall pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.29 g/mol

- Synonyms : 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol

Research indicates that this compound exhibits significant interactions with muscarinic receptors, particularly the M1 subtype.

Muscarinic Receptor Interaction

-

Inhibition of M1 Receptors :

- O-desmethyl tramadol has been shown to inhibit acetylcholine (ACh)-induced currents in Xenopus oocytes expressing M1 receptors, with an IC50 value of approximately 2 µM .

- The binding affinity for M1 receptors is notably higher than that of the parent compound tramadol, suggesting a more potent effect on this receptor type .

- Minimal Effect on M3 Receptors :

Analgesic Activity

The analgesic properties of O-desmethyl tramadol have been demonstrated in various animal models:

- Potency : Studies show that O-desmethyl tramadol possesses two to four times the potency of tramadol in inducing analgesia in mice and rats, as assessed by tail-flick response tests .

- Mechanism : The analgesic effect is attributed to its action on opioid receptors and muscarinic receptors, which are involved in pain modulation .

Pharmacokinetics

Pharmacokinetic studies reveal significant differences in the metabolism of tramadol across species:

- In dogs, the formation of O-desmethyl tramadol from tramadol is slower compared to cats and humans, which may contribute to varying clinical efficacy .

- The cytochrome P450 enzymes responsible for metabolizing tramadol differ among species, influencing the concentration of active metabolites like O-desmethyl tramadol in circulation .

Case Studies and Clinical Relevance

Recent case studies highlight the importance of understanding O-desmethyl tramadol's biological activity in clinical settings:

- A study involving a severely poisoned patient revealed high concentrations of tramadol and its metabolites, including O-desmethyl tramadol, emphasizing the need for careful monitoring in overdose scenarios .

- The identification of metabolites through advanced analytical techniques has improved our understanding of how these compounds behave in toxicological contexts .

Summary Table of Biological Activity

| Activity | Details |

|---|---|

| Receptor Interaction | Primarily inhibits M1 receptors |

| IC50 for M1 Receptors | 2 µM |

| Analgesic Potency | 2-4 times more potent than tramadol |

| Effect on M3 Receptors | Minimal inhibition observed |

| Species Variability in Metabolism | Slower formation in dogs compared to cats and humans |

特性

IUPAC Name |

3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTYLDGVLFSXDG-WCQYABFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。